4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group, a methyl group, and a carboxamide group linked to a 4-methylpiperazine moiety through a carbothioyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with appropriate reagents.
Introduction of the Chloro Group: The chloro group is introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus oxychloride.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine, such as 4-methylpiperazine.
Formation of the Carbothioyl Linkage: The final step involves the formation of the carbothioyl linkage by reacting the intermediate with a suitable thiocarbonyl reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The carboxamide group can participate in condensation reactions with other compounds to form new derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states and functional groups .
Scientific Research Applications
4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the carbothioyl linkage, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C11H16ClN5OS |
---|---|
Molecular Weight |
301.8g/mol |
IUPAC Name |
4-chloro-1-methyl-N-(4-methylpiperazine-1-carbothioyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H16ClN5OS/c1-15-3-5-17(6-4-15)11(19)13-10(18)9-8(12)7-16(2)14-9/h7H,3-6H2,1-2H3,(H,13,18,19) |
InChI Key |
PLCZRJPTXRWXBJ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=S)NC(=O)C2=NN(C=C2Cl)C |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC(=O)C2=NN(C=C2Cl)C |
Origin of Product |
United States |
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